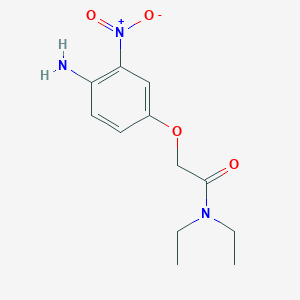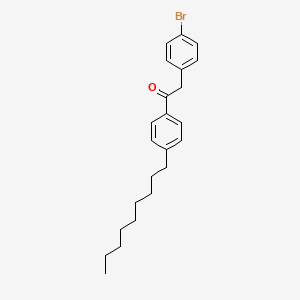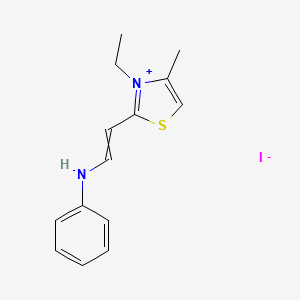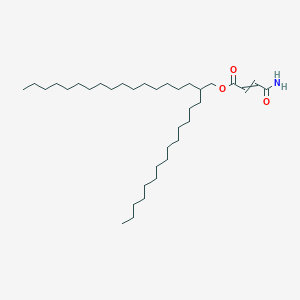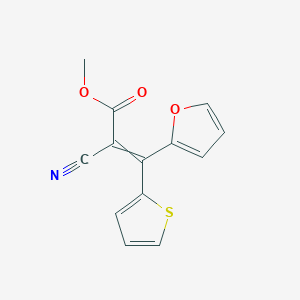
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate is an organic compound that features both furan and thiophene rings. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method might include the Knoevenagel condensation reaction, where a cyanoacetic ester reacts with aldehydes or ketones in the presence of a base to form the desired product. The reaction conditions often involve solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amino derivatives.
Substitution: Various substituted furan and thiophene compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The cyano group and the heterocyclic rings play crucial roles in its activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Lacks the thiophene ring, which might affect its chemical reactivity and applications.
Methyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate:
Methyl 2-cyano-3-(phenyl)prop-2-enoate: Contains a phenyl ring instead of furan or thiophene, resulting in different reactivity and applications.
Uniqueness
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can enhance its reactivity and broaden its range of applications compared to compounds with only one type of ring.
Propriétés
Numéro CAS |
63186-05-0 |
|---|---|
Formule moléculaire |
C13H9NO3S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
methyl 2-cyano-3-(furan-2-yl)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C13H9NO3S/c1-16-13(15)9(8-14)12(10-4-2-6-17-10)11-5-3-7-18-11/h2-7H,1H3 |
Clé InChI |
CVPOUIRPXCMDPS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(C1=CC=CO1)C2=CC=CS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


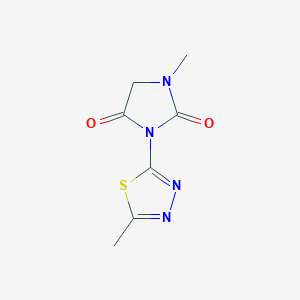
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)

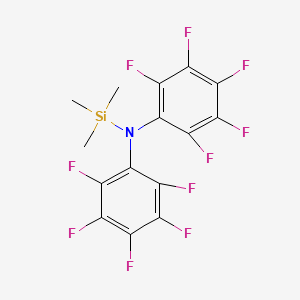

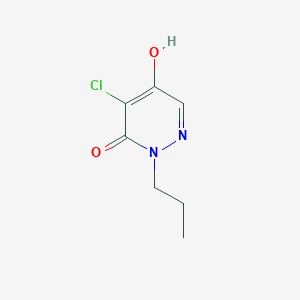
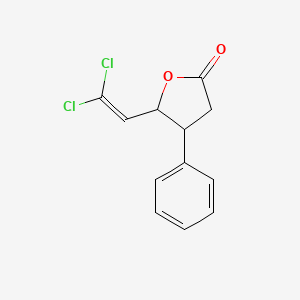
![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
